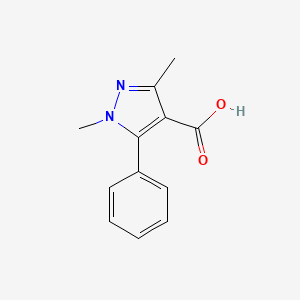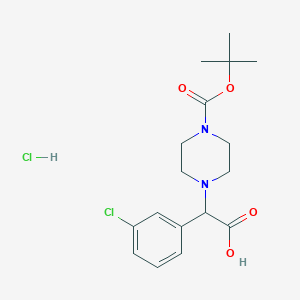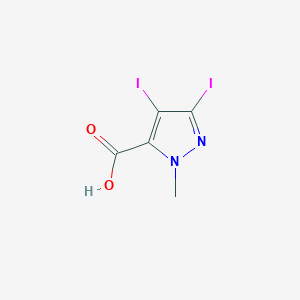
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4I2N2O2 and a molecular weight of 377.91 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of two iodine atoms attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with iodine in the presence of an oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 50-70°C to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodine species.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the iodine atoms under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the pyrazole ring, potentially leading to ring-opening reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield azido or thiol-substituted pyrazoles, while oxidation reactions could lead to various oxidized derivatives of the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is primarily related to its ability to interact with biological macromolecules. The iodine atoms can form strong halogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein conformation. This interaction can affect various molecular pathways, depending on the specific biological target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has a similar pyrazole core structure.
1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide: Another pyrazole derivative with applications in medicinal chemistry.
Uniqueness
3,4-Diiodo-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential for forming halogen bonds. This makes it particularly useful in applications requiring strong and specific interactions with biological targets.
Eigenschaften
Molekularformel |
C5H4I2N2O2 |
|---|---|
Molekulargewicht |
377.91 g/mol |
IUPAC-Name |
4,5-diiodo-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4I2N2O2/c1-9-3(5(10)11)2(6)4(7)8-9/h1H3,(H,10,11) |
InChI-Schlüssel |
PLAPCDYJGUXMKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C(=N1)I)I)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Allyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11764752.png)
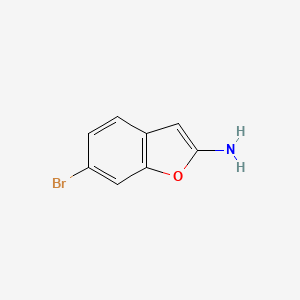
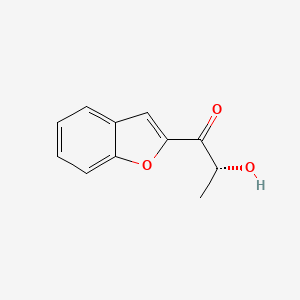

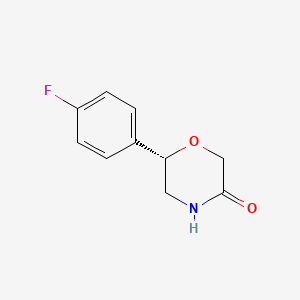
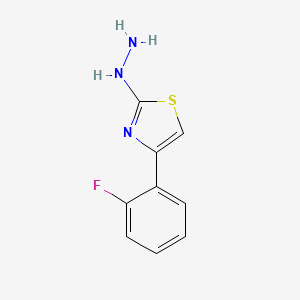
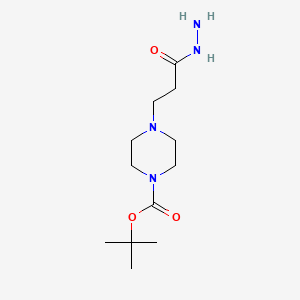
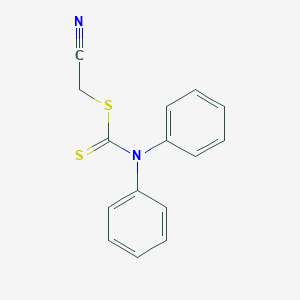

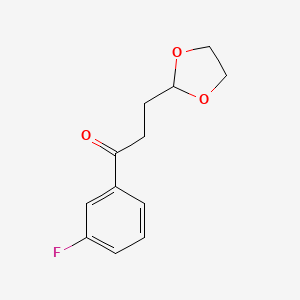
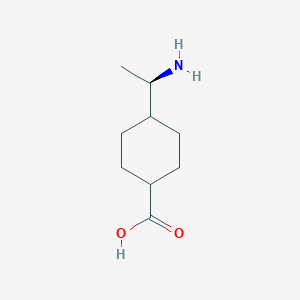
![3-[(2-{[(Dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]-2-{[(2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoyl)oxy]methyl}-2-methylpropyl 2-{[(dodecylsulfanyl)methanethioyl]sulfanyl}-2-methylpropanoate](/img/structure/B11764823.png)
